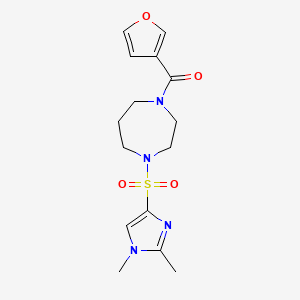![molecular formula C20H16N4O5 B2597321 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)méthyl)-3-éthylquinazoline-2,4(1H,3H)-dione CAS No. 1207014-56-9](/img/structure/B2597321.png)
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)méthyl)-3-éthylquinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is an intricate organic compound The complex structural architecture of this compound includes the quinazoline core, a key scaffold in medicinal chemistry known for its broad spectrum of pharmacological activities
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione serves as a valuable building block for constructing more complex molecules.
Biology
Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly targeting specific proteins involved in disease pathways.
Medicine
Medically, it shows promise in drug discovery, especially for conditions requiring precise enzyme modulation.
Industry
In industrial applications, it's used in the synthesis of advanced materials and as a key intermediate in the production of specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione typically involves multi-step organic synthesis:
Formation of the Oxadiazole Ring: : Starting from benzo[d][1,3]dioxole, the oxadiazole ring is constructed through reactions involving nitrile oxides and suitable reactants under controlled conditions.
Quinazoline Core Formation: : The quinazoline core is synthesized by cyclization reactions involving appropriate anilines and formamides under high-temperature conditions.
Final Coupling Step: : The resultant intermediate compounds are then coupled through a series of steps, including nucleophilic substitutions and condensation reactions, to yield the final compound.
Industrial Production Methods
Industrial-scale production of this compound involves optimizing reaction conditions for high yield and purity, utilizing large-scale batch reactors or continuous flow systems. Catalysts and reagents are chosen to ensure cost-effective and environmentally sustainable production processes.
Analyse Des Réactions Chimiques
1-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione undergoes various chemical reactions:
Oxidation Reactions: : Commonly oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: : Reduced using reagents such as lithium aluminum hydride.
Substitution Reactions: : Undergoes nucleophilic or electrophilic substitutions depending on the functional groups present.
Major Products: : Oxidation yields hydroxylated derivatives, while reduction typically gives amine or alcohol functionalities. Substitution reactions can introduce a variety of functional groups, further diversifying the compound's chemical landscape.
Mécanisme D'action
The compound's mechanism of action is primarily based on its ability to bind to molecular targets, altering their function. This involves interactions with enzyme active sites or receptor domains, leading to inhibition or activation of specific pathways. The quinazoline core plays a crucial role in its bioactivity, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds: : Structures like quinazoline derivatives and oxadiazole compounds share similarities.
Uniqueness: : The combination of the quinazoline core with the oxadiazole and benzo[d][1,3]dioxole moieties makes it unique, offering a diverse range of interactions and activities not typically observed in simpler analogs.
Propriétés
IUPAC Name |
1-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5/c1-2-23-19(25)13-5-3-4-6-14(13)24(20(23)26)10-17-21-18(22-29-17)12-7-8-15-16(9-12)28-11-27-15/h3-9H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNJJNWCLYDISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(1-phenylethyl)acetamide](/img/structure/B2597238.png)

![3-[4-(5,5-Dimethyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B2597240.png)


![ethyl 4-[(4-fluorophenyl)[2-(furan-2-yl)-6-hydroxy-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]methyl]piperazine-1-carboxylate](/img/structure/B2597243.png)

![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H,9H-pyrimido[1,6-a]azepin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2597247.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)-3-chlorobenzenesulfonamide](/img/structure/B2597249.png)
![(1S,7R,8R,9S)-9-Aminobicyclo[5.2.0]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2597250.png)
![N-Methyl-N-[2-[[2-methyl-1-(3-methylpyridin-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2597253.png)
![1-(2,5-dimethoxybenzenesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2597256.png)

![N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(methylsulfanyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2597259.png)
